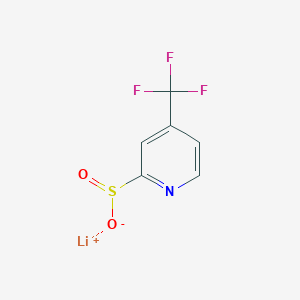![molecular formula C22H28Cl2N6O2 B2517700 7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione CAS No. 898409-39-7](/img/structure/B2517700.png)
7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with various serotonin receptors and potential therapeutic effects. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as arylpiperazine and purine dione are common in the described research, suggesting that the compound may have similar biological activities or synthesis methods .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler precursors and building up the complex structure through a series of transformations. For example, the synthesis of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives involves the preparation of intermediate compounds, which are then further modified to introduce the desired functional groups . Similarly, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with various substituents at the N-1 and N-7 positions has been reported, indicating a versatile approach to modifying the purine scaffold .
Molecular Structure Analysis
The molecular structure of compounds within this class is confirmed using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal and the types of interactions that stabilize the structure, such as hydrogen bonding and π-π interactions . The orientation of rings and the presence of specific substituents can significantly influence the binding affinity and selectivity to biological targets, as observed in the crystal structures of related compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the morpholine ring can act as a donor and acceptor of hydrogen bonds, which may support binding to non-specific sites of serotonin receptors . The arylpiperazine fragment's mutual orientation is also crucial, as it can affect ligand-receptor recognition, potentially through weak intramolecular hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogens, like chlorine, can increase the lipophilicity of the molecule, which may affect its ability to cross biological membranes . The introduction of specific substituents can modify the compound's affinity for certain receptors, as seen in the structure-activity relationship studies .
Applications De Recherche Scientifique
Environmental and Health Monitoring
Studies on related compounds, such as environmental phenols and parabens, focus on their presence in human and environmental samples and potential health effects. For instance, research has documented widespread human exposure to phthalates, bisphenol A (BPA), triclosan (TCS), and parabens due to their use in consumer products and industrial applications. These compounds are scrutinized for their endocrine-disrupting capabilities and suspected involvement in reproductive disorders (Frederiksen et al., 2014).
Toxicology and Exposure Assessment
Toxicological assessments and exposure studies, such as those examining the effects of DDT and its metabolites like DDE, provide insights into the potential adverse outcomes associated with exposure to environmental chemicals. For example, maternal exposure to DDE, a metabolite of DDT, has been associated with preterm births and fetal loss, indicating the toxicological significance of these compounds (Longnecker et al., 2001; Longnecker et al., 2005).
Endocrine Disruption and Reproductive Health
Research linking exposure to certain phenols and infertility highlights the importance of studying the endocrine-disrupting effects of chemical compounds. Phenols like bisphenol A and certain parabens have been associated with idiopathic male infertility, demonstrating the need for further research into how similar compounds might affect human health (Chen et al., 2013).
Propriétés
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N6O2/c1-3-4-5-8-28-9-11-29(12-10-28)21-25-19-18(20(31)26-22(32)27(19)2)30(21)14-15-6-7-16(23)13-17(15)24/h6-7,13H,3-5,8-12,14H2,1-2H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEBVEIPVXKZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

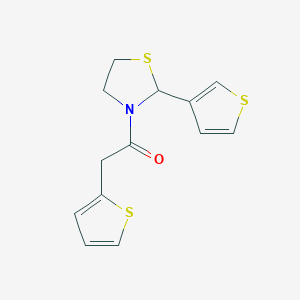
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)
![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)
![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

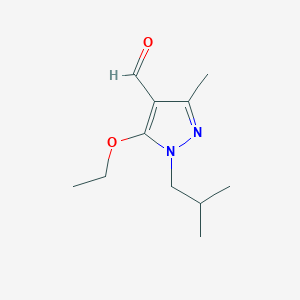
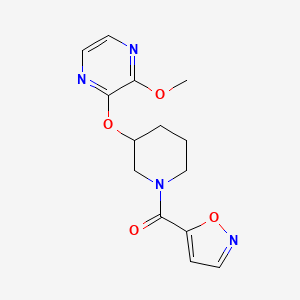
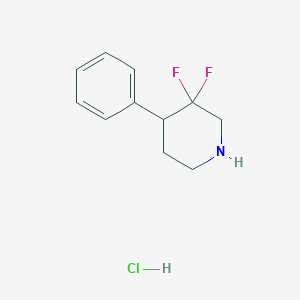
![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)


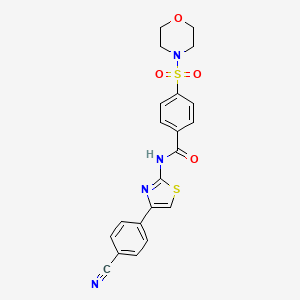
![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)
